molecular formula C18H14Cl2N2O2 B407956 N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 153948-24-4

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B407956
CAS No.: 153948-24-4
M. Wt: 361.2g/mol
InChI Key: GZSORCIVOKSKOP-UHFFFAOYSA-N
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Description

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by a dichlorophenyl substituent at position 3, a methyl group at position 5, and a benzylamide group at position 2.

Properties

IUPAC Name

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-15(18(23)21-10-12-6-3-2-4-7-12)17(22-24-11)16-13(19)8-5-9-14(16)20/h2-9H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSORCIVOKSKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Amidation Approach

A modified protocol combines cyclocondensation and amidation in a single pot. Using methyl 5-methylisoxazole-3-carboxylate and benzyl-ethylamine in n-heptane/toluene with triethylamine at 35–40°C for 18 hours directly yields the carboxamide. This method reduces purification steps but requires precise stoichiometry (1.5:1 amine:ester ratio).

Solid-Phase Synthesis

Recent advancements explore polymer-supported reagents for acid chloride formation, minimizing purification bottlenecks. However, yields remain suboptimal (50–60%) compared to solution-phase methods.

Industrial-Scale Production Insights

For large-scale synthesis, solvent selection and recycling are critical. Patented processes prefer n-heptane or toluene due to their low cost and ease of removal. A typical batch process uses:

  • Reactor charge : Methyl ester (6 kg), benzyl-ethylamine (12.4 kg), n-heptane (90 L).

  • Conditions : 30°C, 18-hour reaction, followed by water washing and crystallization.

  • Purity : >99% by HPLC after recrystallization from isopropanol/n-heptane.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

The 2,6-dichlorophenyl group’s steric bulk may hinder cyclization. Using excess hydroximic acid chloride (1.5 equiv) and elevated temperatures (80°C) improves regioselectivity.

Amine Availability

N-Benzyl-N-ethylamine is less common than primary amines. In-house synthesis via benzylamine alkylation with ethyl bromide ensures supply but adds steps.

Purification

Silica gel chromatography is effective but costly at scale. Recrystallization from isopropanol/n-heptane (1:2) offers a scalable alternative .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the oxazole ring.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C21H21Cl2N3O2
  • Molecular Weight : 418.3 g/mol

Structural Characteristics

The compound features an oxazole ring, which is significant for its biological activity. The presence of dichlorophenyl and benzyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole can induce apoptosis in cancer cell lines such as colon and breast cancer cells . The structural elements of the oxazole ring may enhance the compound's ability to interact with cellular targets involved in tumor growth.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been tested for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in conditions such as Alzheimer's disease and diabetes mellitus type 2 (T2DM) . The inhibitory activity of these compounds could be attributed to their ability to mimic substrate structures or bind to active sites on the enzymes.

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to specific proteins associated with disease pathways, providing insights into its therapeutic potential .

Synthesis of Analogues

The synthesis of analogues of this compound has been explored to enhance its biological activity. Modifications in the substituents on the oxazole ring or the benzyl group may lead to improved efficacy against specific targets or reduced side effects .

Table: Summary of Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivityInduced apoptosis in colon and breast cancer cells; potential as a therapeutic agent
Enzyme InhibitionSignificant inhibition of acetylcholinesterase; implications for Alzheimer's treatment
Molecular DockingHigh binding affinity predicted for key biological targets; supports further investigation
Synthesis of AnaloguesEnhanced biological activity observed in modified compounds; potential for drug development

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The benzyl group in the target compound distinguishes it from analogs like III (), which features a simpler dichlorophenylamide substituent. This substitution likely enhances lipophilicity and may influence blood-brain barrier penetration or receptor binding .

Bioactivity Insights: Compound III () is explicitly linked to immunomodulatory effects as a leflunomide analog, suggesting that the dichlorophenyl-oxazole core is critical for targeting pathways in rheumatoid arthritis. The benzyl variant may share this activity but with altered pharmacokinetics . Screening compounds like N-[2-(propan-2-yl)phenyl]-...carboxamide () highlight the exploration of diverse amide substituents to optimize binding affinity in drug discovery.

Physicochemical Properties: The cyclohexyl-ethylamide analog () has a higher molecular weight (~381.3) and likely greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS Number: 153948-82-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₆Cl₂N₂O₂
  • Molecular Weight : 339.22 g/mol
  • Structure : The compound features a benzyl group, a dichlorophenyl moiety, and an oxazole ring, which are key to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC₅₀ (µM)
A549 (Lung cancer)5.0
MCF-7 (Breast cancer)3.8
HCT-116 (Colon cancer)4.5

The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry assays and Western blot analysis showing increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It significantly reduced the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The observed effects include:

  • Decreased TNF-alpha and IL-6 levels.
  • Inhibition of NF-kB signaling pathways.

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Inhibition : The compound binds to tubulin and inhibits its polymerization, leading to disrupted microtubule dynamics essential for cell division .
  • Apoptosis Induction : By modulating the expression of apoptotic proteins, it promotes programmed cell death in malignant cells .
  • Cytokine Modulation : It alters cytokine production in immune cells, contributing to its anti-inflammatory effects .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant growth inhibition compared to control groups. The most sensitive cell line was MCF-7 with an IC₅₀ value of 3.8 µM .

Study 2: In Vivo Anti-inflammatory Effects

In a murine model of LPS-induced inflammation, administration of the compound led to a marked reduction in paw edema and inflammatory marker levels. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to untreated controls .

Q & A

Basic Questions

Q. What synthetic methodologies are reported for synthesizing N-substituted 1,2-oxazole-4-carboxamide derivatives, and how can they be adapted for N-benzyl substitution?

  • Methodology :

  • Step 1 : React 5-methylisoxazole-4-carbonyl chloride with a benzylamine derivative (e.g., N-benzylamine) in acetonitrile under ambient conditions .
  • Step 2 : Optimize yield by controlling stoichiometry (e.g., 1:2 molar ratio of acid chloride to amine) and reaction time (20–30 minutes) to minimize by-products like unreacted hydrochloride salts .
  • Step 3 : Purify via slow evaporation of toluene or methylbenzene solutions to obtain crystals suitable for X-ray diffraction .
    • Key Considerations : Solvent polarity and temperature significantly impact crystallization efficiency.

Q. How is the crystal structure of this compound characterized, and what intermolecular forces stabilize its lattice?

  • Methodology :

  • Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL97) for refinement .
  • Hydrogen Bonding : N–H⋯O and O–H⋯O interactions between the carboxamide group and water molecules in the monohydrate form .
  • π–π Stacking : A centroid–centroid distance of 3.804 Å between aromatic rings contributes to 3D network stabilization .
    • Key Data :
  • Space group: Pna21 (orthorhombic), a = 12.047 Å, b = 8.229 Å, c = 13.086 Å .
  • Dihedral angle between oxazole and dichlorophenyl rings: 59.10° .

Advanced Research Questions

Q. How do electronic and steric effects of N-benzyl vs. N-aryl substituents influence bioactivity in immunomodulatory analogs?

  • Methodology :

  • Comparative SAR Studies : Replace the 2,6-dichlorophenyl group in leflunomide analogs with benzyl to assess changes in IC₅₀ values for dihydroorotate dehydrogenase (DHODH) inhibition .
  • Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
    • Data Contradictions : While phenyl analogs show higher DHODH inhibition, benzyl groups may enhance solubility, requiring trade-off analysis in lead optimization .

Q. What analytical strategies resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., Gaussian DFT).
  • X-ray Crystallography : Use SXRD to confirm regiochemistry and rule out tautomeric or conformational ambiguities .
    • Case Study : In N-(2,6-dichlorophenyl) analogs, crystal structures resolved conflicting NOE effects attributed to anisotropic displacement .

Q. How can crystallographic fragment screening elucidate target-binding mechanisms for this compound?

  • Methodology :

  • Fragment Soaking : Co-crystallize with FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum enzymes) and screen for electron density changes .
  • Density Modification : Use SHELXE to phase low-resolution data and identify binding pockets .
    • Key Insight : Fragment libraries prioritize halogenated motifs (e.g., dichlorophenyl) for π-hole interactions with aromatic residues .

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